CID 129893534
Description
Classification and Context within Cephamycin Antibiotics
Cefotetan (B131739) disodium (B8443419) is classified as a cephamycin, a type of β-lactam antibiotic. drugs.comdrugbank.com Cephamycins are closely related to cephalosporins, and Cefotetan is often grouped with the second-generation cephalosporins due to its similar antibacterial spectrum. wikipedia.orgebi.ac.uk A key distinguishing feature of cephamycins, including Cefotetan, is the presence of a methoxy (B1213986) group at the 7-alpha position of the cephem nucleus. nih.govrxlist.com This structural characteristic confers a high degree of stability against a broad spectrum of β-lactamases, which are enzymes produced by bacteria that can inactivate many penicillin and cephalosporin (B10832234) antibiotics. rxlist.comdrugbank.com This resistance to enzymatic degradation allows Cefotetan to maintain its efficacy against a wider range of bacteria. ebi.ac.ukdrugbank.com
The bactericidal action of Cefotetan results from the inhibition of bacterial cell wall synthesis. rxlist.comwebmd.com It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. toku-e.com This disruption of cell wall integrity ultimately leads to bacterial cell death. toku-e.com
Historical Overview of its Discovery and Development
Cefotetan was developed by the Japanese pharmaceutical company Yamanouchi. wikipedia.orgebi.ac.uk It emerged as a significant advancement in the cephamycin class of antibiotics. Outside of Japan, it has been marketed by AstraZeneca under brand names such as Apatef and Cefotan. wikipedia.orgebi.ac.uk The development of Cefotetan was driven by the need for antibiotics with a broader spectrum of activity, particularly against anaerobic bacteria and β-lactamase-producing strains that were becoming increasingly resistant to existing therapies. nih.gov
Research demonstrated Cefotetan's potent in vitro activity against a wide array of clinically important aerobic and anaerobic bacteria. nih.govnih.gov Early studies highlighted its enhanced stability to β-lactamases compared to earlier cephalosporins. nih.gov This stability, combined with a favorable pharmacokinetic profile, positioned Cefotetan as a valuable agent in antimicrobial research and clinical practice. nih.gov
Conceptual Framework of its Role in Antimicrobial Chemotherapy Research
Cefotetan disodium has served as a crucial tool in antimicrobial chemotherapy research for several reasons. Its broad spectrum of activity, encompassing both aerobic and anaerobic gram-positive and gram-negative microorganisms, makes it a valuable reference compound for in vitro susceptibility testing and for studying bacterial resistance mechanisms. nih.govdrugbank.com
A significant area of research involving Cefotetan has been its interaction with β-lactamases. chemicalbook.com Its inherent resistance to many of these enzymes has made it a benchmark for the development of new β-lactam antibiotics designed to overcome this common mode of bacterial resistance. chemicalbook.com Furthermore, Cefotetan has been noted for its ability to act as a competitive inhibitor of some β-lactamases, a characteristic that has been explored in research on antibiotic synergy. chemicalbook.com
The study of Cefotetan's activity against anaerobic bacteria, such as Bacteroides fragilis, has also been a key research focus. oup.com Its efficacy against these often difficult-to-treat pathogens has contributed to a better understanding of the treatment of mixed aerobic/anaerobic infections. oup.com Moreover, comparative studies of Cefotetan with other cephalosporins and cephamycins, like cefoxitin (B1668866), have provided valuable insights into structure-activity relationships and the impact of specific chemical modifications on antibacterial spectrum and pharmacokinetic properties. researchgate.net
Chemical and Physical Properties
| Property | Value |
| CAS Number | 74356-00-6 |
| Molecular Formula | C17H15N7Na2O8S4 |
| Molecular Weight | 619.58 g/mol |
| Appearance | White to pale yellow powder |
| Solubility | Very soluble in water |
This table presents key chemical and physical properties of Cefotetan disodium. rxlist.commedchemexpress.comscbt.com
Antimicrobial Spectrum of Cefotetan
| Bacterial Species | Susceptibility (MIC) |
| Bacteroides fragilis | 2 µg/mL – 512 µg/mL |
| Clostridium difficile | 8 µg/mL - 32 µg/mL |
| Escherichia coli | ≤8 µg/mL (93% of isolates) |
| Haemophilus influenzae | ≤1.0 µg/mL |
| Staphylococcus aureus (methicillin-susceptible) | ≤8 µg/mL (90% of isolates) |
This table summarizes the in vitro susceptibility of several medically significant bacteria to Cefotetan, as indicated by the Minimum Inhibitory Concentration (MIC). Data is compiled from various studies and represents a general range of activity. toku-e.comnih.gov
Properties
CAS No. |
74356-00-6 |
|---|---|
Molecular Formula |
C17H17N7Na2O8S4 |
Molecular Weight |
621.6 g/mol |
IUPAC Name |
disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H17N7O8S4.2Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);;/t13?,15-,17+;;/m1../s1 |
InChI Key |
LUEJDHJZJQWQLM-ZTQQJVKJSA-N |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
Related CAS |
69712-56-7 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ICI 156834; ICI-156834; ICI156834; YM 09330; YM-09330; YM09330; Cefotetan Sodium; Yamatetan; Cefotan; Apatef. |
Origin of Product |
United States |
Chemical and Structural Aspects of Cefotetan Disodium
Core Chemical Structure and Key Functional Groups
Cefotetan (B131739) disodium (B8443419) is a semi-synthetic cephamycin antibiotic. ncats.iofda.gov Its chemical name is (6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, with the molecular formula C₁₇H₁₅N₇Na₂O₈S₄ and a molecular weight of 619.59 g/mol . drugs.comfffenterprises.com The structure is characterized by a bicyclic core and several key functional groups that are crucial to its antibacterial activity and stability.
Beta-Lactam Ring System and its Significance
The foundational element of Cefotetan's structure is the β-lactam ring, a four-membered cyclic amide. nih.govmdpi.com This ring is fused to a dihydrothiazine ring, forming the cephem nucleus characteristic of cephalosporins. mdpi.com The β-lactam ring is highly strained and chemically reactive, which is the basis for its mechanism of action. nih.gov It functions by acylating and thereby inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. patsnap.comresearchgate.netnih.gov This inhibition of cell wall synthesis ultimately leads to bacterial cell lysis and death. patsnap.com The stability of the β-lactam ring against bacterial resistance mechanisms, specifically β-lactamase enzymes, is a critical determinant of the antibiotic's efficacy. nih.govpatsnap.com
Role of the Methoxy (B1213986) Group at C-7 Position
A distinguishing feature of Cefotetan, which classifies it as a cephamycin, is the presence of a methoxy group (-OCH₃) at the C-7α position of the cephem nucleus. fffenterprises.comfresenius-kabi.usrxlist.com This methoxy group provides significant steric hindrance, which protects the adjacent β-lactam ring from hydrolysis by a wide range of bacterial β-lactamase enzymes, including both penicillinases and cephalosporinases. fresenius-kabi.usrxlist.comfda.gov This enhanced stability against enzymatic degradation broadens Cefotetan's spectrum of activity, particularly against β-lactamase-producing Gram-negative bacteria. patsnap.comtcichemicals.com
Dithietane and Tetrazole Moieties and their Contribution to Structure
Cefotetan's structure includes two notable heterocyclic moieties that influence its properties. At the C-7 position, an acylamino side chain incorporates a unique 1,3-dithietane (B8821032) ring. fda.govfresenius-kabi.usmdpi.com This four-membered ring containing two sulfur atoms is part of the side chain that is crucial for the drug's interaction with penicillin-binding proteins.
At the C-3 position of the cephem nucleus, a (1-methyl-1H-tetrazol-5-yl)thiomethyl side chain is present. fda.govmdpi.comdrugs.com The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, and the associated N-methylthiotetrazole (NMTT) side chain are significant features. mdpi.comwikipedia.org
Stereochemical Considerations and Tautomerism in Aqueous Solutions
The chemical structure of Cefotetan disodium, [6R-(6α,7α)], indicates specific stereochemistry at positions 6 and 7 of the bicyclic nucleus, which is essential for its biological activity. fda.govdrugs.com The "(7S)-methoxy" configuration is crucial for its stability against β-lactamases. tcichemicals.commdpi-res.com
In aqueous solutions, Cefotetan can undergo tautomerism. Tautomers are structural isomers that can rapidly interconvert, often through the migration of a proton. frontiersin.orgbiorxiv.org For Cefotetan, a small percentage (less than 7%) of the parent drug can be converted to a tautomer. fda.govfresenius-kabi.us This tautomeric form has been detected in plasma and urine and exhibits antimicrobial activity similar to the parent compound. fda.govdrugs.com The study of drug tautomerism is important as different tautomers can exhibit varied physicochemical properties and biological activities. tandfonline.comtandfonline.com The equilibrium between tautomers can be influenced by environmental factors such as pH and the polarity of the solvent. frontiersin.orgresearchgate.net
Advanced Synthesis Pathways and Chemical Modifications
The industrial synthesis of Cefotetan is a complex multi-step process that often involves sensitive and unstable β-lactam intermediates. researchgate.net
Industrial Synthesis Routes, e.g., from 7-Methoxy-7α-aminocephalosporanic Acid (7-MACA) Ester
A common strategy for the industrial synthesis of Cefotetan starts with a 7-aminocephalosporanic acid (7-ACA) derivative. One key intermediate is (6R,7S)-benzhydryl-7-amino-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate, often referred to as 7-MAC. tcichemicals.comresearchgate.nettcichemicals.com
The synthesis can be broadly described by the following steps:
Introduction of the 7α-methoxy group: A crucial step is the selective introduction of the methoxy group onto the cephalosporin (B10832234) nucleus to create the cephamycin structure. researchgate.net
Acylation of the C-7 amine: The amino group at the C-7 position of the 7-MAC intermediate is acylated. researchgate.net For instance, a condensation reaction can be performed with a derivative of the dithietane side chain, such as 4-(1-amino-3-tert-butoxy-1,3-dioxo-2-alkenyl)-1,3-dithietane-2-carboxylic acid. google.com
Deprotection and Salification: The final steps involve the removal of protecting groups (like the benzhydryl ester) and conversion of the carboxylic acid groups to their disodium salt form to yield Cefotetan disodium. google.com
Process for Disodium Salt Formation and its Impact on Compound Characteristics
The formation of the disodium salt is a critical step in the preparation of cefotetan for pharmaceutical use. This process typically involves reacting cefotetan acid with a sodium-containing base, such as sodium bicarbonate, in a suitable solvent. google.com One method describes dissolving cefotetan in methanol (B129727) to create a methanol solution. A mixed solution of dehydrated alcohol and acetone (B3395972) is then added under agitation to precipitate the cefotetan crystals. After a period of grain growth, the crystals are filtered, washed with absolute ethanol, and vacuum dried. google.com The resulting disodium salt is a white to pale yellow powder that is highly soluble in water. rxlist.comfda.gov
The conversion to the disodium salt significantly impacts the compound's characteristics, most notably its solubility and stability. Cefotetan acid itself has limited solubility in water, making it unsuitable for parenteral administration. The disodium salt form, however, is very soluble, allowing for the preparation of aqueous solutions for intravenous and intramuscular injection. rxlist.comfda.gov The pH of freshly reconstituted solutions of cefotetan disodium typically ranges from 4.5 to 6.5. rxlist.comfda.gov This salt formation enhances the bioavailability and allows for the attainment of high plasma concentrations after administration. fda.gov
The process of salt formation must be carefully controlled to ensure the purity and stability of the final product. An improved process for preparing highly pure cefotetan disodium has been developed to meet the stringent requirements for pharmaceutical applications. wipo.int
Isolation and Characterization of Synthetic Intermediates
The synthesis of cefotetan disodium is a multi-step process involving several key intermediates. One synthetic route involves the condensation reaction of 4-(1-amino-3-tert-butoxy-1,3-dioxo-2-alkenyl)-1,3-dithietane-2-carboxylic acid (compound 2) and 7-aminocephalosporanic acid (7-ACA) derivative, specifically 7-MAC (compound 3), to yield an intermediate (compound 4). This is followed by deprotection and salification to produce cefotetan disodium (compound 1). google.com
The isolation and characterization of these intermediates are crucial for process optimization and quality control. Techniques such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are employed to isolate the intermediates. up.ac.za Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then used for structural elucidation and confirmation. up.ac.zamdpi.com
Table 1: Key Synthetic Intermediates in Cefotetan Synthesis
| Compound Name | Role in Synthesis |
| 4-(1-amino-3-tert-butoxy-1,3-dioxo-2-alkenyl)-1,3-dithietane-2-carboxylic acid | Starting material for condensation reaction google.com |
| 7-MAC (a 7-ACA derivative) | Starting material for condensation reaction google.com |
| Cefotetan Intermediate (Compound 4) | Product of the condensation reaction google.com |
| 4-carboxyl-5-sulfydryl-3-hydroxyl-isothiazole trisodium | Precursor for the synthesis of a key intermediate google.com |
Structure-Activity Relationship (SAR) Studies and Analog Design
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of cefotetan and its analogs influences their antibacterial activity. oncodesign-services.com The core of cefotetan's activity lies in its β-lactam ring, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). nih.govpatsnap.com
Key structural features that govern the activity of cefotetan include:
The 7α-methoxy group: This group provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamase enzymes, thereby broadening its spectrum of activity against resistant bacteria. patsnap.comfda.gov
The C-3 side chain: The 1-methyl-1H-tetrazol-5-yl-thiomethyl group at the C-3 position is crucial for potent antibacterial activity. Modifications to this side chain can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.
The C-7 acylamino side chain: The complex side chain at the C-7 position, derived from 4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane, contributes to the broad spectrum of activity.
SAR studies involve synthesizing and testing a series of structurally related compounds (analogs) to identify which modifications enhance potency, selectivity, and metabolic stability, or reduce toxicity. oncodesign-services.comnih.gov For cephalosporins in general, modifications at the C-3 and C-7 positions of the cephem nucleus are the primary focus for creating new analogs with improved properties. nih.gov
Analog design is a key strategy in medicinal chemistry for developing new drugs with enhanced efficacy or novel properties. rjpdft.com For cefotetan, this could involve creating analogs with different substituents on the tetrazole ring or modifying the dithietane moiety to explore new interactions with bacterial targets. The goal of such analog design would be to develop compounds with an even broader spectrum of activity, increased potency against resistant strains, or improved pharmacokinetic profiles. researchgate.netwiley-vch.de
Molecular and Cellular Mechanism of Antimicrobial Action of Cefotetan Disodium
Inhibition of Bacterial Cell Wall Biosynthesis
The primary mechanism of action for cefotetan (B131739) disodium (B8443419) is the inhibition of bacterial cell wall biosynthesis, a process crucial for bacterial integrity and survival. patsnap.comfda.gov The bacterial cell wall is primarily composed of peptidoglycan, a large polymer that provides structural support and protects the bacterium from osmotic pressure. libretexts.org Peptidoglycan synthesis is a multi-step enzymatic process. Cefotetan, like other beta-lactam antibiotics, targets the final stages of this process. patsnap.comtoku-e.com
The synthesis of the peptidoglycan layer involves the cross-linking of polysaccharide chains by peptide bridges. libretexts.org This cross-linking is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs). toku-e.comfrontiersin.org Cefotetan disodium acylates these enzymes, forming a covalent bond and rendering them inactive. basicmedicalkey.com This inactivation prevents the formation of the essential peptide cross-links, leading to the synthesis of a defective and weakened cell wall. patsnap.comtoku-e.com The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, ultimately resulting in cell lysis and death. patsnap.comchemicalbook.in
Cefotetan's efficacy is enhanced by its stability in the presence of certain beta-lactamases, which are enzymes produced by some bacteria that can inactivate many beta-lactam antibiotics. patsnap.comnih.gov This resistance to enzymatic degradation allows cefotetan to maintain its inhibitory effect on cell wall synthesis in a broader range of bacterial species. patsnap.com
Specific Interactions with Penicillin-Binding Proteins (PBPs)
The bactericidal activity of cefotetan disodium is directly attributable to its specific interactions with penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan biosynthesis. patsnap.comtoku-e.compatsnap.com
Research has shown that cefotetan exhibits a selective affinity for certain PBP subtypes, which can vary between different bacterial species. In many Gram-negative bacteria, cefotetan demonstrates a primary affinity for PBP-3. chemicalbook.inoup.com This specific binding to PBP-3 is a key factor in its mechanism, as this protein is involved in septum formation during cell division. oup.com The inhibition of PBP-3 often leads to the formation of filamentous bacterial forms. chemicalbook.in Cefotetan also shows significant binding to PBP-1A and PBP-1B, which are involved in cell elongation. chemicalbook.in
In contrast, cefotetan generally shows no affinity for PBP-2 in most Gram-negative organisms tested. oup.com Studies on Gram-positive bacteria have revealed different binding patterns. For instance, in some Bacillus species, cefotetan has a greater affinity for PBP 1, PBP 2, and PBP 2B compared to benzylpenicillin. oup.com However, in Staphylococcus aureus, the affinity for its PBPs appears to be lower. oup.com The specific binding profile of cefotetan to the PBPs of a particular bacterium is a major determinant of its antimicrobial activity against that organism. oup.com
Table 1: Binding Affinity of Cefotetan for Penicillin-Binding Proteins (PBPs) in Various Bacteria
| Bacterial Species | PBP with Highest Affinity | Other Targeted PBPs | PBP with No Affinity | Reference |
|---|---|---|---|---|
| Most Gram-negative bacteria | PBP-3 | PBP-1A, PBP-1B | PBP-2 | chemicalbook.inoup.com |
| Bacillus licheniformis | PBP 1, PBP 2, PBP 2B | - | - | oup.com |
| Bacillus megaterium | PBP 2 | - | - | oup.com |
| Staphylococcus aureus | Lower affinity overall | - | - | oup.com |
The binding of cefotetan to PBPs directly disrupts their enzymatic function, specifically the transpeptidation reaction. chemicalbook.intoku-e.com Transpeptidases are responsible for catalyzing the formation of peptide cross-links between adjacent peptidoglycan strands. libretexts.org This cross-linking process provides the necessary rigidity and strength to the bacterial cell wall. toku-e.com
By binding to the active site of these transpeptidase enzymes, cefotetan effectively blocks their ability to form these crucial cross-links. chemicalbook.intoku-e.com This inhibition leads to the accumulation of uncross-linked peptidoglycan chains, resulting in a structurally unsound cell wall. patsnap.com The weakened cell wall can no longer maintain the cell's shape or protect it from the high internal osmotic pressure, leading to the eventual rupture of the cell. patsnap.comtoku-e.com This disruption of peptidoglycan integrity is the ultimate cause of the bactericidal effect of cefotetan. chemicalbook.in
Elucidation of Bactericidal Effects and Inducement of Cell Lysis
The inhibition of cell wall synthesis by cefotetan disodium directly leads to a bactericidal effect, meaning it actively kills the bacteria rather than just inhibiting their growth. chemicalbook.innih.gov The compromised structural integrity of the bacterial cell wall makes the organism susceptible to osmotic lysis. patsnap.comtoku-e.com In a hypotonic environment, water flows into the bacterial cell, and without a robust cell wall to counteract this influx, the cell swells and eventually ruptures. patsnap.comchemicalbook.in
Studies have demonstrated the bactericidal activity of cefotetan in various human body fluids. For example, cefotetan has been shown to be effectively bactericidal against susceptible bacteria in human urine, serum, blood, and bile. nih.gov The time required to achieve a significant reduction in viable bacterial counts (a greater than 10-fold reduction) is typically within 4 to 6 hours for beta-lactam agents like cefotetan at therapeutic concentrations. nih.gov This rapid killing action is a hallmark of antibiotics that target bacterial cell wall synthesis. patsnap.com
The specific morphological changes induced by cefotetan can vary depending on its primary PBP targets. As mentioned, its high affinity for PBP-3 in Gram-negative bacteria often results in the formation of long, filamentous cells that are unable to divide properly, eventually leading to cell death. chemicalbook.in Binding to PBP-1A and PBP-1B contributes more directly to cell lysis. chemicalbook.in
Comparative Mechanistic Analyses with Other Beta-Lactam Antibiotics
Cefotetan belongs to the cephamycin subgroup of beta-lactam antibiotics, which are structurally related to cephalosporins but possess a 7-alpha-methoxy group. taylorandfrancis.com This structural feature confers a higher degree of resistance to hydrolysis by many beta-lactamase enzymes compared to earlier generation cephalosporins and penicillins. patsnap.comnih.gov
While all beta-lactam antibiotics share the fundamental mechanism of inhibiting PBP activity, there are key differences in their PBP binding profiles and stability to beta-lactamases. basicmedicalkey.com For instance, some cephalosporins may have a higher affinity for different PBP subtypes, leading to variations in their antibacterial spectrum. asm.org Penicillins, for example, are generally more susceptible to inactivation by beta-lactamases produced by bacteria like Staphylococcus aureus. oup.com
Compared to first-generation cephalosporins, cefotetan exhibits enhanced activity against many Gram-negative bacteria. chemicalbook.in However, its activity against Gram-positive organisms may be more modest. chemicalbook.in The N-methylthiotetrazole side chain of cefotetan is a notable structural feature. taylorandfrancis.com
Table 2: Comparison of Mechanistic Features of Cefotetan with Other Beta-Lactam Antibiotics
| Antibiotic Class | Primary Mechanism | Key PBP Targets (General) | Stability to Beta-Lactamases | Reference |
|---|---|---|---|---|
| Cefotetan (Cephamycin) | Inhibition of cell wall synthesis | PBP-3, PBP-1A, PBP-1B (Gram-negatives) | High stability to many beta-lactamases | patsnap.comchemicalbook.inoup.com |
| Penicillins | Inhibition of cell wall synthesis | Varies by specific drug and organism | Generally susceptible, especially to penicillinases | oup.com |
| First-Generation Cephalosporins | Inhibition of cell wall synthesis | Varies, generally better for Gram-positives | Less stable than later generations | chemicalbook.in |
| Third-Generation Cephalosporins | Inhibition of cell wall synthesis | Broad PBP affinity, enhanced for Gram-negatives | Generally stable to many beta-lactamases | msdmanuals.com |
| Carbapenems | Inhibition of cell wall synthesis | Broad PBP affinity | Very high stability to most beta-lactamases | errolozdalga.com |
Mechanisms of Antimicrobial Resistance to Cefotetan Disodium
Alterations in Penicillin-Binding Proteins (PBPs) Leading to Reduced Affinity
The bactericidal action of cefotetan (B131739) results from its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.govdrugs.compatsnap.com Resistance can emerge through mutations in the genes encoding these PBPs. nih.govwikipedia.org These mutations can alter the structure of the PBPs, leading to a decreased binding affinity for cefotetan. ontosight.aifresenius-kabi.usdrugs.com When the antibiotic cannot effectively bind to its target, it can no longer inhibit cell wall synthesis, and the bacterium becomes resistant. etflin.com This mechanism is a significant factor in the resistance of organisms like methicillin-resistant Staphylococcus aureus (MRSA) and some strains of Streptococcus pneumoniae to beta-lactam antibiotics. etflin.commdpi.com
Role of Outer Membrane Permeability and Efflux Pump Systems in Resistance Development
For cefotetan to reach its PBP targets within the bacterial cell, it must first cross the outer membrane in Gram-negative bacteria. nih.govacs.org Bacteria can develop resistance by altering the permeability of this outer membrane. nih.govdrugs.compatsnap.com This is often achieved by reducing the number or size of porin channels, which are protein channels that allow antibiotics to enter the cell. acs.orgbristol.ac.uk A decrease in outer membrane permeability restricts the influx of cefotetan, thereby reducing its intracellular concentration and effectiveness. nih.govsrce.hr
Furthermore, many bacteria possess efflux pumps, which are membrane proteins that actively transport antibiotics and other toxic substances out of the cell. srce.hrmdpi.com Overexpression of these efflux pumps can lead to a rapid expulsion of cefotetan before it can reach its PBP targets. bristol.ac.ukmdpi.com The combination of reduced outer membrane permeability and increased efflux pump activity can create a formidable barrier to cefotetan, leading to high levels of resistance. nih.govbristol.ac.uk
Phenotypic and Genotypic Characterization of Resistant Bacterial Strains
Identifying cefotetan resistance involves both phenotypic and genotypic methods. Phenotypic tests, such as antimicrobial susceptibility testing (AST), measure the minimum inhibitory concentration (MIC) of cefotetan required to inhibit bacterial growth. ncats.io An elevated MIC is a hallmark of a resistant strain.
Genotypic characterization involves identifying the specific genes responsible for resistance. nih.gov This can be done using techniques like polymerase chain reaction (PCR) and DNA sequencing to detect the presence of beta-lactamase genes (e.g., ampC, blaCTX-M), mutations in PBP genes, and genes associated with efflux pumps. dovepress.comcabidigitallibrary.org For instance, a study on multidrug-resistant Escherichia coli identified various resistance genes, though all isolates were susceptible to cefotetan, highlighting the complex interplay of different resistance determinants. dovepress.com In another study, multidrug-resistant Klebsiella pneumoniae from liver abscesses were characterized, with both LAKp and non-LAKp strains showing the most susceptibility to cefotetan, while still carrying other resistance genes. nih.gov
The following table summarizes findings from a study characterizing antibiotic resistance in E. coli isolates:
| Antibiotic | Resistance Percentage (%) |
| Ampicillin | 52.63 |
| Tetracycline | 3.5 |
| Ciprofloxacin | 10.5 |
| Cotrimoxazole | 71.05 |
| Trimethoprim | 79.8 |
| Gentamicin | 0 |
| Data from a study on the phenotypic and genotypic characterization of antibiotic-resistant E. coli. nih.gov |
Molecular Epidemiology of Cefotetan Resistance Patterns in Bacterial Isolates
Molecular epidemiology studies are crucial for understanding the spread and evolution of cefotetan resistance. These studies use molecular typing methods, such as multilocus sequence typing (MLST), to track the dissemination of specific resistant clones in both hospital and community settings. plos.org
For example, a study on carbapenem-resistant Klebsiella pneumoniae in pediatric patients found that all isolates were resistant to cefotetan. plos.org MLST analysis revealed a diversity of sequence types, with ST11 being the most prevalent. plos.org Another study investigating Clostridium difficile isolates in Korea reported a 34% resistance rate to cefotetan. scispace.com In Nanjing, China, a study of carbapenem-resistant K. pneumoniae in a children's hospital found 100% resistance to cefotetan among the isolates. nih.gov The molecular characterization of these resistant strains is essential for implementing effective infection control measures and guiding therapeutic choices. researchgate.netfrontiersin.org
The table below shows the resistance rates of various antibiotics in a study of carbapenem-resistant Klebsiella pneumoniae:
| Antibiotic | Resistance Rate (%) |
| Ertapenem | 100 |
| Ceftazidime | 100 |
| Imipenem | 100 |
| Piperacillin/tazobactam | 100 |
| Ceftriaxone | 100 |
| Ampicillin | 100 |
| Cefazolin (B47455) | 100 |
| Ampicillin/sulbactam | 100 |
| Aztreonam | 100 |
| Cefotetan | 100 |
| Amikacin | 24.4 |
| Levofloxacin | 24.4 |
| Ciprofloxacin | 26.8 |
| Tobramycin | 29.3 |
| Trimethoprim-sulfamethoxazole | 36.6 |
| Gentamicin | 43.9 |
| Nitrofurantoin | 58.5 |
| Data from a study on the molecular epidemiology of carbapenem-resistant K. pneumoniae in pediatric patients. plos.org |
Pharmacokinetic and Pharmacodynamic Research in Pre Clinical Models
Absorption and Distribution Studies in In Vitro and Animal Models
Cefotetan (B131739) disodium (B8443419) demonstrates rapid distribution into various tissues following administration in several animal models, including mice, rats, and dogs.
Cefotetan is characterized by its high affinity for plasma proteins. In preclinical studies, it has been determined that cefotetan is 88% bound to plasma proteins. nih.govpagepress.org This high degree of protein binding means that a significant portion of the drug in circulation is not immediately available to exert its antimicrobial effects, as only the unbound or "free" fraction can distribute into tissues to interact with pathogens. nih.gov Despite this, the free concentrations of cefotetan have been found to be sufficient for its activity. nih.gov
Plasma Protein Binding of Cefotetan
| Parameter | Value | Reference |
|---|---|---|
| Plasma Protein Binding | 88% | nih.govpagepress.org |
Following administration, cefotetan is distributed into a variety of tissues and biological fluids in animal models. Studies in rats have shown that tissue concentrations are proportional to the administered dose. The highest concentrations are consistently observed in the kidneys, followed by the plasma, liver, lung, heart, and spleen. The distribution patterns of cefotetan in mice and rats are reported to be similar. Therapeutic concentrations of cefotetan are achieved in numerous body tissues and fluids, including skin, muscle, fat, bile, and peritoneal fluid. nih.gov
Metabolism and Biotransformation Pathways in Non-Human Systems
Cefotetan largely resists metabolic breakdown in preclinical models.
No active metabolites of cefotetan have been detected in preclinical studies. nih.govpagepress.org However, a small fraction, estimated to be less than 7%, of cefotetan in plasma and urine can be converted to its tautomer. nih.govpagepress.org This tautomeric form possesses antimicrobial activity that is similar to the parent compound. nih.govpagepress.org
Current research has not identified any specific enzymatic pathways responsible for the biotransformation of cefotetan disodium. The compound is primarily excreted from the body in its unchanged form.
Excretion Routes and Renal Elimination in Pre-Clinical Species
The primary route of elimination for cefotetan in preclinical animal models is through the kidneys. A significant portion of the administered dose is excreted unchanged in the urine. The biological half-life of cefotetan varies across different species, with values of 13.0 minutes in mice, 15.9 minutes in rats, 55.5 minutes in dogs, and 77.9 minutes in rhesus monkeys. nih.gov
Urinary recovery studies over a 24-hour period have quantified the extent of renal elimination in various species.
Urinary Excretion of Cefotetan in Preclinical Species (24-hour recovery)
| Species | Urinary Recovery (% of Dose) | Reference |
|---|---|---|
| Mice | 30-35% | |
| Rats | 30-35% | |
| Rabbits | 70-75% | |
| Dogs | 70-75% | |
| Monkeys | 45% |
Pharmacokinetic Modeling and Simulation in Experimental Systems
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov These models integrate a drug's physicochemical properties with physiological and anatomical data to simulate its behavior in the body. nih.govresearchgate.net PBPK models are constructed using a series of differential equations and consist of multiple compartments representing specific organs or tissues connected by blood flow rates. aimspress.com This methodology allows for the prediction of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and the area under the concentration-time curve (AUC). aimspress.com
For cephalosporins like cefotetan, PBPK models can be particularly valuable for predicting drug exposure and optimizing dosing regimens. nih.govnih.gov For instance, PBPK models for other cephalosporins, such as cefepime (B1668827) and ceftriaxone, have been developed to simulate their pharmacokinetics in various populations, including those with altered physiological states like chronic kidney disease. nih.govnih.govresearchgate.net These models incorporate factors like organ volume, blood flow, and drug clearance mechanisms to forecast plasma and tissue concentrations over time. aimspress.comnih.gov By using software like PK-Sim, researchers can build and verify these models against observed clinical data, ensuring their predictive accuracy. nih.govnih.govresearchgate.net
The development of a PBPK model for cefotetan disodium in pre-clinical experimental systems would involve defining its specific physicochemical properties, such as molecular weight, solubility, and plasma protein binding, along with physiological parameters of the animal model being used. researchgate.netaimspress.com Such a model could simulate cefotetan's concentration in various tissues, providing insights into its distribution and potential efficacy at the site of infection. researchgate.net This predictive capability is crucial for extrapolating data from in vitro studies to in vivo conditions and from animal models to humans.
In Vitro Pharmacodynamic Interactions with Bacterial Targets and Growth Inhibition Kinetics
Cefotetan disodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary targets are penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. By binding to these proteins, cefotetan disrupts the structural integrity of the cell wall, leading to cell lysis and death.
The in vitro activity of cefotetan has been evaluated against a wide range of bacterial pathogens, with its efficacy typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible bacterial growth. Cefotetan has demonstrated potent activity against many species of the Enterobacteriaceae family. nih.gov In one study, 98.7% of tested extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae bloodstream isolates were susceptible to cefotetan. nih.gov The MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of isolates, respectively) were 0.25 mg/L and 2 mg/L for this group of pathogens. nih.gov
Cefotetan also shows activity against anaerobic bacteria, including Bacteroides fragilis. nih.govmhmedical.comdroracle.ai However, resistance has become more prevalent. mhmedical.comdrugs.com Time-kill kinetic studies are used to assess the bactericidal activity of an antibiotic over time. In an in vitro pharmacodynamic model simulating human pharmacokinetics, cefotetan demonstrated bactericidal activity against two strains of B. fragilis. nih.gov It achieved a ≥3 log10 unit decline in bacterial numbers, though at a slower rate than some comparator agents. nih.gov For B. fragilis strain ATCC 25285, the time to achieve a 3 log10 reduction in colony-forming units (CFU)/ml was 4 hours. nih.gov
| Organism | Isolate Group | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) |
|---|---|---|---|---|
| E. coli & K. pneumoniae | ESBL-producing bloodstream isolates | 0.25 | 2 | 98.7% |
| E. coli & K. pneumoniae | Isolates with CTX-M-15 enzyme | 0.5 | N/A | N/A |
| E. coli & K. pneumoniae | Isolates with ampC gene | 16 | N/A | 85% |
Comparative Pre-clinical Pharmacokinetics and Pharmacodynamics (e.g., versus Cefoxitin (B1668866), Cefmetazole (B193816), Cefazolin)
Versus Cefoxitin
Comparative studies have highlighted key pharmacokinetic differences between cefotetan and cefoxitin. Cefotetan possesses a significantly longer elimination half-life of approximately 176 minutes (or 3.5 hours), compared to about 49 minutes (or 0.8 hours) for cefoxitin. nih.govresearchgate.netnih.gov This longer half-life contributes to more sustained serum concentrations. nih.gov
Despite cefotetan having higher plasma protein binding (around 85%) than cefoxitin (around 50%), free (unbound) cefotetan serum concentrations remain higher at the end of a dosing interval. nih.govresearchgate.net For example, 12 hours after administration, the free cefotetan concentration was found to be 1.6 mg/L, which was higher than the free cefoxitin concentration of 0.32 mg/L observed 6 hours after its administration. nih.govresearchgate.net This pharmacokinetic advantage translates to superior pharmacodynamic activity, particularly against organisms like Escherichia coli. The serum inhibitory titres for E. coli remained greater than 1:8 for 12 hours with cefotetan, whereas this level of activity was only maintained for 1 hour with cefoxitin. nih.govresearchgate.net Against Bacteroides fragilis, while neither drug maintained high inhibitory titres at the end of their respective dosing intervals, cefotetan's activity was equivalent or superior to cefoxitin's over the entire interval. nih.govresearchgate.net
| Parameter | Cefotetan | Cefoxitin |
|---|---|---|
| Half-life (t1/2) | ~176 minutes | ~49 minutes |
| Plasma Protein Binding | ~85% | ~50% |
| Free Serum Concentration | 1.6 mg/L (at 12h) | 0.32 mg/L (at 6h) |
| Serum Inhibitory Titre >1:8 for E. coli | 12 hours | 1 hour |
Versus Cefmetazole
Both cefotetan and cefmetazole are cephamycins, a subclass of cephalosporins. researchgate.net Pre-clinical and clinical studies have often found their efficacy to be comparable in treating certain infections. nih.govnih.gov In a double-blind study focused on complicated urinary tract infections, the therapeutic efficacy of cefotetan was found to be equivalent to that of cefmetazole. nih.gov This suggests that their pharmacodynamic profiles against the relevant uropathogens are similar in a clinical context.
Versus Cefazolin (B47455)
Cefazolin is a first-generation cephalosporin (B10832234), whereas cefotetan is typically classified as a second-generation cephamycin. researchgate.net This difference in classification reflects their respective spectrums of activity. Cefotetan has a broader spectrum against gram-negative bacteria and also possesses activity against anaerobic organisms, which is a key distinction from cefazolin. cmaj.ca While direct pre-clinical PK/PD comparative data is limited in the search results, clinical comparisons in surgical prophylaxis settings indirectly reflect their differing pharmacodynamic coverage. Studies have shown cefotetan to be superior to cefazolin in preventing infections after certain procedures, such as elective abdominal hysterectomy, likely due to its coverage of anaerobic bacteria often involved in such postoperative infections. nih.gov
Advanced Analytical Methodologies and Quality Control for Cefotetan Disodium
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic techniques are fundamental in the quality control of Cefotetan (B131739) disodium (B8443419), ensuring its potency and purity. These methods are essential for separating, identifying, and quantifying the active pharmaceutical ingredient (API) and any related impurities.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of Cefotetan disodium. ijpsjournal.com Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase (like C18 or C8) and a polar mobile phase.
A typical HPLC method for the quantification of Cefotetan disodium in human plasma involves a reversed-phase C18 column. The mobile phase often consists of a mixture of acetonitrile (B52724) and water containing a small percentage of an acid, such as phosphoric acid, to control the pH and improve peak shape. nih.gov Detection is commonly performed using a UV detector at a wavelength of 300 nm. nih.gov The column temperature is often maintained at 40°C to ensure reproducibility. nih.gov
For impurity profiling, HPLC methods are designed to separate Cefotetan from its potential degradation products and process-related impurities. sciencechina.cn Stress testing, involving exposure of the drug substance to harsh conditions like acid, base, oxidation, heat, and light, is performed to generate potential degradation products. sciencechina.cn The subsequent HPLC analysis helps in identifying these impurities. For instance, studies have shown that two major impurities of Cefotetan are its base degradation products. sciencechina.cn
The United States Pharmacopeia (USP) provides a standardized HPLC method for the assay of Cefotetan disodium. This method specifies the use of a particular column and mobile phase composition to ensure consistent and reliable results across different laboratories. drugfuture.com
Below is an interactive data table summarizing typical HPLC method parameters for Cefotetan disodium analysis:
Table 1: Typical HPLC Method Parameters for Cefotetan Disodium Analysis| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Acetonitrile-water with 0.5% phosphoric acid (20:80, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 300 nm | nih.gov |
| Column Temperature | 40°C | nih.gov |
| Internal Standard | Chloramphenicol | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV detection, making it an invaluable tool for the detailed analysis of Cefotetan disodium, especially for impurity identification and quantification at low levels. researchgate.netamericanpharmaceuticalreview.com
LC-MS/MS methods have been developed for the rapid identification of impurities in Cefotetan bulk material. sciencechina.cn These methods often employ a C18 column with a mobile phase such as a mixture of 1% acetic acid solution, acetonitrile, and methanol (B129727). sciencechina.cn Detection is performed in negative ion mode, which allows for the determination of the relative molecular mass and fragmentation patterns of the impurities. sciencechina.cn Through this technique, impurities such as 5-mercapto-1-methyl-tetrazole, cefotetan lactone, decarboxyl-cefotetan, and an isomer of cefotetan have been identified. sciencechina.cn
In pharmacokinetic studies, a rapid and sensitive LC-MS/MS method has been validated for the determination of cefotetan in human plasma. researchgate.net This method typically involves protein precipitation to extract the drug from the plasma, followed by separation on a C8 column. researchgate.net The mobile phase can be a gradient of acetonitrile and formic acid in water. researchgate.net Detection by electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) provides high specificity and sensitivity. researchgate.net The transitions monitored for cefotetan are often m/z 576.3→460.2 (quantifier) and m/z 576.3→432.2 (qualifier). researchgate.net
The following interactive data table summarizes a typical LC-MS/MS method for Cefotetan analysis in human plasma:
Table 2: Typical LC-MS/MS Method Parameters for Cefotetan Analysis in Human Plasma| Parameter | Condition | Reference |
|---|---|---|
| Sample Preparation | Protein precipitation with acetonitrile | researchgate.net |
| Column | Zorbax XDB C8 | researchgate.net |
| Mobile Phase | Acetonitrile / 1% formic acid (35:65, v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min (with a 1:1 split) | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| MRM Transitions | m/z 576.3→460.2 (quantifier), m/z 576.3→432.2 (qualifier) | researchgate.net |
| Internal Standard | Tramadol | researchgate.net |
Spectrophotometric and Spectroscopic Methods for Characterization
While chromatography is the primary tool for quantification and impurity profiling, spectrophotometric and spectroscopic methods play a role in the initial characterization of Cefotetan disodium.
UV-Visible spectrophotometry can be used for a simple, preliminary estimation of Cefotetan. However, it lacks the specificity of chromatographic methods and is generally not suitable for impurity analysis or stability studies on its own. The pH of a 1 in 10 solution of Cefotetan disodium is typically between 4.0 and 6.5. drugfuture.com
Development and Validation of Analytical Methods in Research and Development Settings
The development and validation of analytical methods for Cefotetan disodium are critical to ensure that the methods are suitable for their intended purpose, providing reliable and accurate data. axios-research.com This process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov
Evaluation of Method Precision, Accuracy, and Sensitivity
Method validation encompasses several key parameters:
Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For a validated HPLC method for Cefotetan, intra- and inter-day precision values are typically less than 6.63% RSD. nih.gov
Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies. For Cefotetan analysis, accuracy expressed as bias has been reported to range from 0.57% to 4.04%. nih.gov
Sensitivity: The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For an HPLC method for Cefotetan in human plasma, the LOQ has been reported as 0.525 μg/mL. nih.gov A more sensitive LC-MS/MS method can achieve an LOQ of 0.1 μg/mL. researchgate.net
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For Cefotetan, HPLC methods have shown good linearity in the range of 0.525-300.0 μg/mL with a correlation coefficient greater than 0.99. nih.gov
The following interactive data table summarizes the validation parameters for a typical HPLC method for Cefotetan disodium:
Table 3: Validation Parameters for a Cefotetan Disodium HPLC Method| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 0.525 - 300.0 μg/mL | nih.gov |
| Correlation Coefficient (r²) | > 0.99 | nih.gov |
| Intra-day Precision (RSD) | < 6.63% | nih.gov |
| Inter-day Precision (RSD) | < 6.63% | nih.gov |
| Accuracy (Bias) | 0.57% to 4.04% | nih.gov |
| Limit of Quantification (LOQ) | 0.525 μg/mL | nih.gov |
| Mean Extraction Recovery | > 40.94% | nih.gov |
Stability-Indicating Methods for Compound Integrity Assessment
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For Cefotetan disodium, developing a stability-indicating HPLC method is crucial for assessing its stability under various environmental conditions. nih.govtandfonline.com
These methods are designed to separate the intact drug from its degradation products, allowing for an accurate measurement of the remaining active ingredient. nih.gov To develop such a method, Cefotetan is subjected to forced degradation studies under conditions of hydrolysis (acidic and basic), oxidation, and heat. najah.edu The resulting degradation products are then separated from the parent drug using an appropriate HPLC method. najah.edu Studies have shown that Cefotetan is relatively unstable at 25°C but significantly more stable at lower temperatures. nih.gov The decomposition of Cefotetan in aqueous solutions has been found to follow first-order kinetics. tandfonline.comresearchgate.net The optimal pH range for stability appears to be between 3.6 and 6.4. tandfonline.comtandfonline.comresearchgate.net
A developed stability-indicating HPLC method demonstrated its capability by showing that samples decomposed under drastic conditions had almost no drug remaining, and new peaks corresponding to degradation products were observed in the chromatograms. nih.gov The precision of such a method is also evaluated, with a relative percentage standard deviation of 1.7% being reported for one such method. nih.gov
Utilization as a Reference Standard in Pharmaceutical Research and Quality Control
Cefotetan disodium serves as a crucial reference standard in pharmaceutical research and quality control. axios-research.com Reference standards are highly purified compounds that provide a benchmark for ensuring the quality, safety, and efficacy of pharmaceutical products. simsonpharma.comsimsonpharma.com Their role is integral throughout the drug development process, from initial research and development to final product manufacturing. simsonpharma.comsimsonpharma.com
In the context of Cefotetan disodium, the reference standard, often designated as USP Cefotetan RS, is used for a variety of analytical purposes. drugfuture.comsigmaaldrich.com It is essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), which are used to determine the identity, purity, and strength of the active pharmaceutical ingredient (API). axios-research.comdrugfuture.com For instance, in the assay for Cefotetan disodium, the retention time of the major peak in the chromatogram of the sample being tested must correspond to that of the USP Cefotetan Reference Standard. drugfuture.com
The use of a well-characterized reference standard like Cefotetan disodium is a requirement for compliance with regulatory guidelines set by authorities such as the U.S. Food and Drug Administration (FDA) and for adherence to pharmacopeial standards (e.g., USP). axios-research.comsimsonpharma.com These standards are employed to calibrate working standards, which are used in routine quality control testing during the manufacturing process. synthinkchemicals.com This ensures consistency and accuracy in the quantitative analysis of the drug substance and its formulations. simsonpharma.comwho.int
Table 1: Applications of Cefotetan Disodium as a Reference Standard
| Application Area | Purpose |
| Method Development & Validation | To establish and verify the accuracy, precision, and linearity of analytical procedures for quantifying Cefotetan. axios-research.com |
| Identity Testing | To confirm the chemical identity of the active pharmaceutical ingredient in a sample by comparing its properties (e.g., chromatographic retention time) to the standard. drugfuture.com |
| Assay (Potency) Testing | To determine the concentration or strength of Cefotetan in the drug substance or final product. drugfuture.com |
| Impurity Profiling | To identify and quantify any process-related impurities or degradation products. mriglobal.org |
| Quality Control (QC) in Manufacturing | To ensure batch-to-batch consistency and adherence to quality specifications. simsonpharma.com |
| Regulatory Compliance | To meet the requirements of pharmacopeias (e.g., USP) and regulatory agencies. simsonpharma.comsigmaaldrich.com |
In Vitro Antimicrobial Susceptibility Testing Methodologies for Research
In vitro antimicrobial susceptibility testing (AST) is fundamental in microbiological research to determine the activity of an antimicrobial agent against specific pathogens. For Cefotetan, several standardized methodologies are employed to ascertain its effectiveness against a wide range of bacteria. These tests provide crucial data for understanding resistance mechanisms and for the initial assessment of a drug's potential clinical efficacy. nih.gov
Two primary quantitative methods are used for determining the Minimum Inhibitory Concentration (MIC) of Cefotetan: broth dilution and agar (B569324) dilution. The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. nih.gov
Broth Microdilution (BMD) is a widely used technique where a standardized inoculum of bacteria is introduced into microtiter plate wells containing serial twofold dilutions of Cefotetan. asm.orgresearchgate.net Following incubation, the wells are examined for turbidity, and the MIC is recorded as the lowest concentration that inhibits bacterial growth. asm.orgresearchgate.net Research studies have utilized BMD to evaluate the in vitro activity of Cefotetan against various clinical isolates, such as ESBL-producing Escherichia coli and Klebsiella pneumoniae. asm.orgresearchgate.net
Agar Dilution is another method where varying concentrations of Cefotetan are incorporated into an agar medium. The surface of the agar is then inoculated with a standardized bacterial suspension. After incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits visible growth on the agar plate.
In addition to these quantitative methods, a semi-quantitative method known as disk diffusion (Kirby-Bauer test) is also commonly employed. thermofisher.comfffenterprises.com In this method, a paper disk impregnated with a specific amount of Cefotetan (typically 30 mcg) is placed on an agar plate that has been uniformly inoculated with a bacterial suspension. fffenterprises.comfda.gov The antibiotic diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated with MIC values to classify the organism as susceptible, intermediate, or resistant to Cefotetan based on established interpretive criteria. fda.govasm.org
These susceptibility testing methods are essential tools in research for:
Monitoring trends in antimicrobial resistance.
Evaluating the activity of new antimicrobial agents.
Investigating the mechanisms of resistance.
Providing foundational data for establishing clinical breakpoints.
Table 2: Common In Vitro Susceptibility Testing Methods for Cefotetan
| Method | Principle | Key Measurement | Common Application in Research |
| Broth Microdilution (BMD) | Serial dilution of Cefotetan in liquid growth medium inoculated with bacteria. asm.orgresearchgate.net | Minimum Inhibitory Concentration (MIC) in µg/mL or mg/L. asm.orgresearchgate.net | Determining precise MIC values for large numbers of isolates; studying resistance patterns. asm.orgresearchgate.net |
| Agar Dilution | Incorporation of Cefotetan into solid agar medium at various concentrations, followed by bacterial inoculation. | Minimum Inhibitory Concentration (MIC) in µg/mL or mg/L. | Susceptibility testing of fastidious organisms and for specific research protocols. |
| Disk Diffusion (Kirby-Bauer) | A Cefotetan-impregnated disk is placed on an inoculated agar surface, and the zone of growth inhibition is measured. fffenterprises.com | Diameter of the zone of inhibition in millimeters (mm). asm.org | Routine susceptibility screening; correlating zone sizes with MIC categories (Susceptible, Intermediate, Resistant). asm.org |
Research findings have demonstrated Cefotetan's in vitro activity against a variety of pathogens. For example, a study on ESBL-producing E. coli and K. pneumoniae bloodstream isolates found that 98.7% of the isolates were susceptible to Cefotetan, with MIC50 and MIC90 values of 0.25 mg/L and 2 mg/L, respectively. asm.orgresearchgate.net Such data, generated through these established methodologies, are vital for the ongoing evaluation of Cefotetan's role in the context of evolving antimicrobial resistance.
Environmental Fate and Degradation Studies of Cefotetan Disodium
Occurrence and Persistence in Environmental Compartments (e.g., aquatic systems, soil)
Specific environmental monitoring data for Cefotetan (B131739) disodium (B8443419) is not widely available in published literature. Safety data sheets for the compound often note that its environmental properties have not been fully evaluated and that data on persistence, degradability, and soil mobility are lacking. paipharma.comcaymanchem.com However, the primary route of entry into the environment is through patient excretion. Studies show that a significant portion, between 51% and 81%, of an administered dose of Cefotetan is excreted unchanged by the kidneys. nih.govdrugs.comwikidoc.org This high rate of excretion of the active compound suggests a high potential for its occurrence in wastewater and, subsequently, in aquatic systems. mdpi.com The persistence of antibiotics in the environment is a growing concern, as their presence can lead to the contamination of water bodies and soil. explorationpub.com
Table 1: Renal Excretion of Unchanged Cefotetan
| Parameter | Finding | Source(s) |
|---|---|---|
| Excretion Rate | 51% to 81% of an administered dose is excreted unchanged by the kidneys. | rxlist.comnih.govdrugs.comwikidoc.org |
| Urinary Concentration | High and prolonged urinary concentrations result from renal excretion. | drugbank.comnih.gov |
| Environmental Entry | Excretion of the parent drug is a primary pathway into sewage systems. | mdpi.com |
Identification of Degradation Pathways and Kinetics
The degradation of cephalosporin (B10832234) antibiotics in the environment can be influenced by multiple factors, including light and the presence of microorganisms. frontiersin.org While specific degradation kinetic studies for Cefotetan disodium are scarce, the degradation pathways can be inferred from studies on other cephalosporins and β-lactam antibiotics. These pathways are generally categorized as abiotic (non-biological) and biotic (biologically mediated). nih.gov
Abiotic degradation involves chemical transformation without the intervention of microorganisms. up.pt For cephalosporins, the main abiotic processes are hydrolysis and photolysis. uni-due.denoack-lab.com
Hydrolysis: This process involves the reaction of the drug with water. The β-lactam ring, a core structure in cephalosporins, is unstable and susceptible to cleavage by hydrolysis, particularly under alkaline conditions. frontiersin.org For some cephalosporins, hydrolysis is a primary mechanism of elimination in surface water. nih.gov
Photolysis: This is degradation induced by light, especially UV radiation. up.pt Studies on other cephalosporins, such as ceftriaxone, have shown that exposure to simulated sunlight can significantly decrease their half-lives in water, indicating that photolysis can be a critical degradation pathway. nih.gov
Table 2: Primary Abiotic Degradation Pathways for Cephalosporins
| Degradation Process | Description | Relevance to Cephalosporins | Source(s) |
|---|---|---|---|
| Hydrolysis | Degradation via reaction with water, often cleaving the β-lactam ring. | A major degradation pathway, especially in neutral to alkaline conditions. | frontiersin.orgnih.govuni-due.de |
| Photolysis | Degradation caused by energy from light, primarily UV radiation. | Can significantly accelerate degradation in surface waters exposed to sunlight. | nih.govup.pt |
Biotic degradation involves the breakdown of chemical compounds by living organisms, principally bacteria and fungi. googleapis.comwhiterose.ac.uk This process can lead to the complete mineralization of the antibiotic. up.pt
While specific microbial degradation pathways for Cefotetan are not well-documented, research on other cephalosporins indicates that biodegradation is the dominant elimination process in sediment, where microbial populations are abundant. nih.gov Microbial communities, including consortia of fungi and bacteria, possess the metabolic capability to degrade complex organic pollutants. nih.govijeab.com Fungi, with their mycelial networks, can enhance the co-metabolic degradation of pollutants by bacteria in nutrient-limited environments. nih.gov Bacteria from genera such as Bacillus and fungi like Trichoderma have shown potential in degrading industrial dyes, suggesting a broad capability for breaking down complex organic molecules. ijeab.com
Factors Influencing Environmental Degradation (e.g., pH, Temperature, Microbial Activity)
Several environmental factors can significantly influence the rate at which Cefotetan disodium degrades. mdpi.com The stability and degradation kinetics of β-lactam antibiotics are known to be affected by the following:
pH: The hydrolysis rate of the β-lactam ring in cephalosporins is highly dependent on pH. Studies on related compounds show that degradation is significantly faster in alkaline conditions (pH 9) compared to neutral (pH 7) or acidic environments. frontiersin.org
Temperature: Degradation via hydrolysis is an endothermic reaction, meaning it is accelerated by higher temperatures. frontiersin.org Increased temperature leads to more intense molecular collisions, providing the necessary energy to drive the reaction forward. frontiersin.org
Microbial Activity: The presence of abundant and diverse microbial populations, such as those found in wastewater and sediment, generally leads to higher rates of biodegradation compared to environments with lower microbial counts, like some river waters. mdpi.comnih.gov
Table 3: Key Factors Affecting Cephalosporin Degradation
| Factor | Effect on Degradation Rate | Mechanism | Source(s) |
|---|---|---|---|
| pH | Increases significantly in alkaline conditions. | Catalyzes the hydrolysis of the unstable β-lactam ring. | frontiersin.org |
| Temperature | Increases with higher temperatures. | Provides energy for the endothermic hydrolysis reaction. | frontiersin.org |
| Microbial Activity | Increases with higher microbial abundance and diversity. | Biodegradation by bacteria and fungi is a primary elimination pathway in sediment. | mdpi.comnih.gov |
Characterization and Biological Activity of Environmental Degradation Products
Understanding the nature of degradation products is crucial, as they may retain biological activity. For Cefotetan, no active metabolites have been detected following administration. drugbank.comnih.govnih.gov However, a small fraction (less than 7%) of Cefotetan in plasma and urine can be converted to its tautomer. drugbank.comdrugs.comwikidoc.org This tautomer is significant because it possesses antimicrobial activity similar to the parent Cefotetan molecule. rxlist.comnih.govnih.gov Therefore, both the unchanged parent drug and its active tautomer are expected to be the primary bioactive compounds entering the environment.
Table 4: Cefotetan and Its Bioactive Transformation Product
| Compound | Formation | Biological Activity | Source(s) |
|---|---|---|---|
| Cefotetan (Parent Drug) | Excreted largely unchanged from the body. | Bactericidal; inhibits bacterial cell wall synthesis. | drugs.comwikidoc.org |
| Cefotetan Tautomer | Conversion of a small percentage (<7%) of the parent drug. | Antimicrobial activity is similar to the parent drug. | drugbank.comrxlist.comnih.govnih.gov |
Research on Ecological Impact on Non-Target Microorganisms and Ecosystems
A primary concern is the selective pressure that antibiotics exert on environmental bacteria, which can lead to the development and spread of antibiotic-resistant bacteria and resistance genes. mase.gov.itfrontiersin.org While ecotoxicological studies specifically on Cefotetan are limited, research on the broader class of cephalosporins highlights potential risks. For instance, studies have demonstrated the toxicity of some cephalosporins to non-target organisms such as plants. mdpi.com The continuous discharge of these compounds into aquatic environments poses a potential risk that requires further investigation. uni-due.deroche.com
Future Research Trajectories for Cefotetan Disodium
Exploration of Novel Synthetic Routes and Derivatization for Enhanced Properties
Another area of investigation is the synthesis of cefotetan (B131739) analogs through derivatization. By modifying the core structure of cefotetan, scientists aim to enhance its properties, such as its antimicrobial activity or stability. For instance, research has been conducted on the synthesis of C-7 α-(4-substituted-1H-1,2,3-triazol-1-yl)acetamide cefotetan analogues. uow.edu.au These efforts are focused on creating new derivatives with improved therapeutic potential.
The table below outlines some of the explored synthetic strategies and their potential advantages.
| Synthetic Approach | Key Features | Potential Advantages |
| Condensation Reaction | Utilizes commercially available starting materials. google.com | Simplifies the manufacturing process, avoids hazardous reagents, and may improve yield. google.com |
| One-Pot Deprotection | Employs aluminium trichloride-anisole for deprotection of ester groups. google.com | Streamlines the synthesis of cefotetan diacid, a key intermediate. google.com |
| C-7 Derivatization | Introduction of substituted triazole groups at the C-7 position. uow.edu.au | Potential for enhanced antimicrobial activity and other desirable properties. uow.edu.au |
| Purification Techniques | Includes chemical treatment with acetyl chloride and potassium iodide or column chromatography. google.com | Improves the purity of the final cefotetan disodium (B8443419) product. google.com |
Advanced Mechanistic Studies into PBP Interactions and Resistance Evolution
Understanding the intricate interactions between cefotetan and its primary targets, penicillin-binding proteins (PBPs), is crucial for combating bacterial resistance. Cefotetan exerts its bactericidal action by inhibiting these enzymes, which are essential for the synthesis of the bacterial cell wall. ncats.iodrugbank.com Future research will delve deeper into the molecular mechanisms governing these interactions. High-resolution structural studies and solution-based mechanistic analyses will be instrumental in elucidating how cefotetan binds to and inactivates various PBPs. researchgate.net
A key focus of these studies is to understand how alterations in PBPs contribute to β-lactam resistance. researchgate.net Bacteria can evolve resistance by modifying the structure of their PBPs, which can reduce the binding affinity of antibiotics like cefotetan while preserving their essential cell wall synthesis functions. researchgate.netdiva-portal.org Advanced studies will aim to characterize these modifications at a molecular level. For example, research on Streptococcus pneumoniae has shown that cefotetan can be selective for specific PBPs, such as PBP3. nih.gov
The evolution of antibiotic resistance is a complex process driven by various factors, including genetic mutations and horizontal gene transfer. frontiersin.org Bacteria can acquire resistance through chromosomal mutations in the genes encoding PBPs or by obtaining resistance genes from other bacteria. researchgate.net Future investigations will likely employ techniques like laboratory evolution studies and genome analysis of clinical isolates to track and understand the evolutionary pathways leading to cefotetan resistance. mdpi.com These studies can reveal the specific mutations and resistance mechanisms that emerge under antibiotic pressure. mdpi.com
| Research Area | Focus | Significance |
| PBP Interaction Studies | High-resolution structural and mechanistic analysis of cefotetan-PBP complexes. researchgate.net | Provides a detailed understanding of the drug's mechanism of action and potential vulnerabilities. researchgate.net |
| Resistance Mechanism Analysis | Characterization of PBP alterations and other mechanisms conferring resistance. diva-portal.orgmdpi.com | Informs the development of strategies to overcome resistance. mdpi.com |
| Evolutionary Trajectory Mapping | Tracking the genetic changes that lead to resistance in bacterial populations. frontiersin.orgresearchgate.net | Helps in predicting and potentially preventing the spread of resistant strains. frontiersin.org |
Development of Predictive Models for Antimicrobial Resistance
The rise of antimicrobial resistance (AMR) necessitates innovative approaches to predict its emergence and spread. Machine learning (ML) and other computational models are becoming powerful tools in this endeavor. surrey.ac.ukmdpi.com These models can analyze vast datasets, including genomic data, to identify patterns associated with resistance to antibiotics like cefotetan. mdpi.commdpi.com
Researchers are developing ML models that can predict AMR phenotypes from genotypic information with increasing accuracy. mdpi.com For instance, whole-genome sequencing data from various pathogens, such as Escherichia coli and Klebsiella pneumoniae, can be used to train models to predict their susceptibility to different antimicrobials. mdpi.com Some models have specifically identified the usage of cefotetan as being significantly associated with antibiotic resistance in E. coli. nih.gov
Explainable AI (XAI) is also being integrated into these models to provide insights into the factors driving resistance predictions. surrey.ac.uk This can help in understanding the underlying biological mechanisms and identifying novel resistance determinants. The development of interpretable models, such as the Transformer model, can aid in real-time antimicrobial stewardship by predicting AMR based on clinical data. surrey.ac.uk
The table below summarizes different modeling approaches and their applications in predicting cefotetan resistance.
| Modeling Approach | Data Source | Application |
| Machine Learning (e.g., Random Forest, Neural Networks) | Genomic data, antibiotic usage data. mdpi.comnih.gov | Predicts the likelihood of resistance in bacterial isolates. mdpi.comnih.gov |
| Time-Series Analysis (e.g., ARIMA) | Historical antibiotic usage and resistance rates. nih.gov | Forecasts future trends in antibiotic resistance. nih.gov |
| Explainable AI (XAI) | Clinical and genomic data. surrey.ac.uk | Provides interpretable predictions and identifies key features associated with resistance. surrey.ac.uk |
| Deep Learning | Whole-genome sequences, metagenomic data. mdpi.com | Identifies known and potentially new antimicrobial resistance genes. mdpi.com |
Innovative Analytical Tools for Environmental Monitoring and Biological Tracing
The presence of pharmaceutical residues, including antibiotics like cefotetan, in the environment is a growing concern. chemetrix.co.za To address this, there is a need for advanced analytical tools for their detection and monitoring. Current methods often rely on chromatography techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and are essential for detecting trace contaminants. chemetrix.co.za
Future research will likely focus on developing more rapid, cost-effective, and field-deployable analytical methods. Surface-enhanced Raman spectroscopy (SERS) is a promising technique that can provide rapid identification of target compounds with minimal sample preparation. azom.com Electrochemical biosensors also hold potential for in-situ screening of environmental and biological samples for pollutants. mdpi.com These sensors utilize a biological recognition layer immobilized on a transducer to specifically detect target analytes. mdpi.com
For biological tracing, methods like high-performance liquid chromatography (HPLC) are used to determine the concentration of cefotetan in biological samples. researchgate.net The development of more sensitive and efficient extraction and detection methods, such as dispersive liquid-liquid microextraction coupled with spectrofluorimetry, is an active area of research for analyzing drugs in biological matrices. researchgate.net
| Analytical Technique | Application | Advantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Detection of trace levels of cefotetan in environmental samples. chemetrix.co.za | High sensitivity and specificity. chemetrix.co.za |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and flammable organic pollutants. azom.com | High adaptability and specificity. azom.com |
| Surface-Enhanced Raman Spectroscopy (SERS) | Rapid identification of micropollutants. azom.com | Fast analysis with minimal sample preparation. azom.com |
| Electrochemical Biosensors | In-situ monitoring of environmental and biological samples. mdpi.com | Portability and potential for real-time analysis. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Quantification of cefotetan in biological fluids. researchgate.net | Accurate and precise measurement. researchgate.net |
Strategies for Environmental Bioremediation and Mitigation of Pharmaceutical Residues
The persistence of pharmaceutical compounds like cefotetan in the environment calls for effective remediation and mitigation strategies. mdpi.com Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach. bvsalud.org Research has shown that certain bacterial species, such as Bacillus clausii, can effectively degrade cephalosporin (B10832234) antibiotics, including those structurally related to cefotetan. nih.gov Future studies will likely focus on identifying and engineering microorganisms with enhanced capabilities for degrading cefotetan and its metabolites.
In addition to bioremediation, various mitigation strategies are being explored to reduce the entry of pharmaceuticals into the environment. These include improving wastewater treatment processes to more effectively remove these compounds. uhi.ac.uk Advanced oxidation processes and membrane filtration are some of the technologies being investigated for this purpose.
Another key strategy is to promote responsible disposal of unused or expired medications through take-back programs. uhi.ac.uk Public awareness campaigns can play a crucial role in educating individuals about the environmental impact of improper drug disposal. uhi.ac.uk Furthermore, exploring "greener" alternatives to problematic active pharmaceutical ingredients and optimizing prescribing practices can also contribute to reducing the environmental load of pharmaceuticals. uhi.ac.uk
| Strategy | Description | Potential Impact |
| Bioremediation | Use of microorganisms to break down cefotetan residues in soil and water. bvsalud.orgnih.gov | Environmentally friendly and cost-effective removal of contaminants. |
| Enhanced Wastewater Treatment | Implementation of advanced technologies to remove pharmaceuticals from wastewater. uhi.ac.uk | Reduced discharge of active pharmaceutical ingredients into aquatic environments. |
| Drug Take-Back Programs | Organized collection and safe disposal of unused medications. uhi.ac.uk | Prevention of direct environmental contamination from improper disposal. |
| Green Pharmacy Initiatives | Development and use of environmentally benign pharmaceuticals. uhi.ac.uk | Reduction of the overall environmental footprint of the pharmaceutical industry. |
Q & A
Q. What structural modifications of Cefotetan disodium could overcome emerging resistance mechanisms while retaining β-lactamase stability?
- Methodological Answer:
- Molecular Docking: Screen analogs against PBPs and β-lactamases (e.g., TEM-1, CTX-M-15) using software like AutoDock Vina.
- Synthetic Chemistry: Modify the C-7 methoxy group or C-3 side chain. Validate stability via enzyme inhibition assays and MIC shifts in resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
